
4-Aminophenyl-beta-D-galactopyranoside
Übersicht
Beschreibung
4-Aminophenyl-beta-D-galactopyranoside is a substrate for β-galactosidase . It is also a weak β-D-galactosidase inducer and can be used in affinity chromatography for the isolation of galactose-binding . The 4-aminophenyl releases upon cleavage by β-galactosidase .
Molecular Structure Analysis
The molecular formula of 4-Aminophenyl-beta-D-galactopyranoside is C12H17NO6 . Its average mass is 271.267 Da and its monoisotopic mass is 271.105591 Da .Chemical Reactions Analysis
4-Aminophenyl-beta-D-galactopyranoside is a substrate for β-galactosidase . The 4-aminophenol is released upon cleavage by β-galactosidase .Physical And Chemical Properties Analysis
The density of 4-Aminophenyl-beta-D-galactopyranoside is 1.5±0.1 g/cm3 . Its boiling point is 555.9±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.6 mmHg at 25°C . The enthalpy of vaporization is 88.1±3.0 kJ/mol . The flash point is 290.0±30.1 °C . The index of refraction is 1.662 . The molar refractivity is 66.2±0.3 cm3 . It has 7 H bond acceptors, 6 H bond donors, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
1. Affinity Chromatography and Enzyme Inhibition
4-Aminophenyl-beta-D-galactopyranoside (4-APG) has been used in the synthesis of 4-thiocellooligosaccharides, which are important in the separation of cellobiohydrolases from Trichoderma reesei by affinity chromatography. These oligosaccharides also serve as competitive inhibitors in enzyme hydrolysis processes (Orgeret et al., 1992).
2. Immunosensing and Amperometric Detection
4-APG has been demonstrated as a suitable substrate for amperometric detection of galactosidase activity at neutral pH, used in immunosensing applications. Its hydrolysis product, p-aminophenol, is detected electrochemically, highlighting its utility in immunoassays and biological fluid testing (Massen et al., 1995).
3. Enzyme Purification
The compound has been employed in the purification of β-galactosidase from various sources, including acidophilic fungi, through affinity chromatography. This highlights its role in isolating enzymes with specific activities across a range of pH levels (Isobe et al., 2013).
4. Development of Fluorescent Probes
4-APG plays a critical role in the development of fluorescent probes for monitoring enzyme activity. These probes, connected to a β-d-galactopyranoside moiety, have been used for real-time monitoring of cell senescence and in various biomedical research applications (Filho et al., 2018).
5. Enzyme Inactivation Studies
This compound has been utilized in studies for inactivating proteins like ricin, demonstrating its potential in biochemical research focused on protein function and inhibition (Houston, 1983).
6. Membrane Vesicle Studies
4-APG has been used in experiments involving membrane vesicles of Escherichia coli, particularly in studying the specific inactivation of transport systems. This application underscores its role in cellular and molecular biology research (Kaczorowski et al., 1980).
Wirkmechanismus
Target of Action
The primary target of 4-Aminophenyl-beta-D-galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides, a critical process in carbohydrate metabolism.
Mode of Action
4-Aminophenyl-beta-D-galactopyranoside acts as a substrate for β-galactosidase . The enzyme cleaves 4-Aminophenyl-beta-D-galactopyranoside, leading to the release of 4-aminophenyl .
Biochemical Pathways
The action of 4-Aminophenyl-beta-D-galactopyranoside primarily affects the metabolic pathway of carbohydrates, specifically the hydrolysis of β-galactosides. The cleavage of 4-Aminophenyl-beta-D-galactopyranoside by β-galactosidase results in the formation of an electroactive product .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
The cleavage of 4-Aminophenyl-beta-D-galactopyranoside by β-galactosidase leads to the formation of an electroactive product . This product can be assayed by electro-oxidation, allowing for the indirect measurement of β-galactosidase activity .
Action Environment
The action of 4-Aminophenyl-beta-D-galactopyranoside is likely influenced by various environmental factors. For instance, the pH of the environment may affect the activity of β-galactosidase and thus the efficacy of 4-Aminophenyl-beta-D-galactopyranoside . Additionally, the presence of divalent cations such as Mg^2+ and Ca^2+ has been found to enhance the activity of β-galactosidase .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9+,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAKOEWBCMPCQR-YBXAARCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminophenyl-beta-D-galactopyranoside | |
CAS RN |
5094-33-7 | |
| Record name | 4-Aminophenyl-beta-galactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005094337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Aminophenyl-β-D-galactopyranoside function in an enzyme flow immunoassay (EFIA) system?
A1: 4-Aminophenyl-β-D-galactopyranoside serves as a substrate for the enzyme β-galactosidase (β-GAL), which acts as a label in the EFIA system described []. When the β-GAL-labeled antigen binds to its target antibody, the 4-Aminophenyl-β-D-galactopyranoside is hydrolyzed by β-GAL. This reaction produces 4-aminophenol (4-AP), a detectable compound. The amount of 4-AP generated is directly proportional to the concentration of the target analyte in the sample. []
Q2: What are the advantages of using a cellobiose dehydrogenase (CDH) biosensor in conjunction with 4-Aminophenyl-β-D-galactopyranoside in this EFIA system?
A2: The CDH biosensor offers a two-fold signal amplification strategy in this EFIA system. Firstly, each molecule of β-GAL can convert multiple molecules of 4-Aminophenyl-β-D-galactopyranoside into 4-AP. Secondly, the CDH biosensor further amplifies the signal by utilizing the redox cycling of 4-AP. The 4-AP is initially oxidized at the electrode surface to 4-iminoquinone, which is then reduced back to 4-AP by the CDH enzyme in the presence of cellobiose. This cyclic process generates a significantly amplified electrochemical signal, leading to enhanced sensitivity and lower detection limits for the target analyte. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

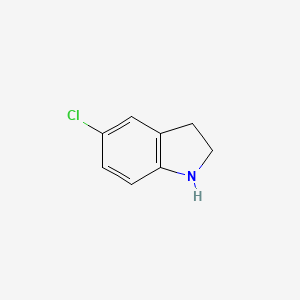

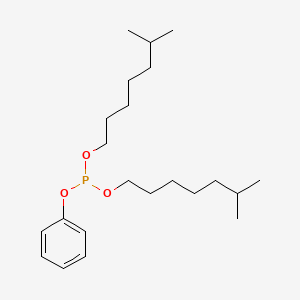
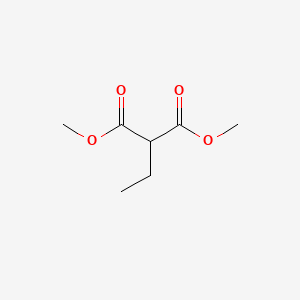
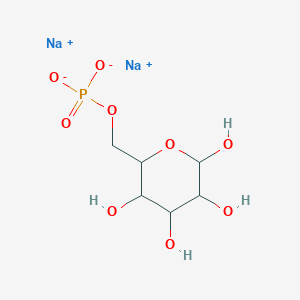
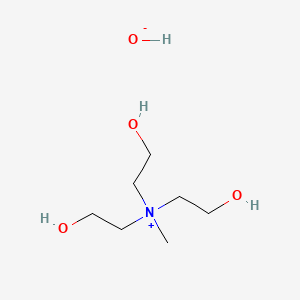
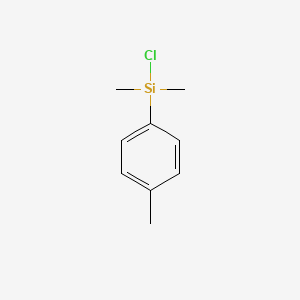
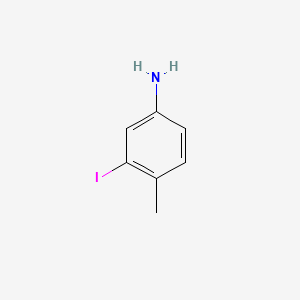
![2-[(4-Methylphenyl)sulfanyl]acetic acid](/img/structure/B1581168.png)


![Oxirane, 2,2'-[1,4-phenylenebis(oxymethylene)]bis-](/img/structure/B1581175.png)

